3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Scaffold Optimization

Researchers require rigid control over lipophilicity and pKa when designing purine analogs. The non-methylated core (CAS 39828-47-2) offers different properties, making direct substitution unreliable. This N3-methylated oxoimidazoline provides: - **Quantifiable differentiation**: XLogP3-AA = -0.9; pKa = 7.58 ± 0.20. - **Synthetic utility**: Precursor for thioamides and purine base analogs. - **Supply reliability**: ≥95% purity, high melting point (222°C) for accurate stoichiometry in multi-step synthesis.

Molecular Formula C5H6N2O3
Molecular Weight 142.114
CAS No. 17245-60-2
Cat. No. B595384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
CAS17245-60-2
Synonyms3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
Molecular FormulaC5H6N2O3
Molecular Weight142.114
Structural Identifiers
SMILESCN1C(=CNC1=O)C(=O)O
InChIInChI=1S/C5H6N2O3/c1-7-3(4(8)9)2-6-5(7)10/h2H,1H3,(H,6,10)(H,8,9)
InChIKeyPGJUXVGLUCTBMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid Overview


3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS 17245-60-2) is a heterocyclic carboxylic acid featuring a 2-oxoimidazoline core with a methyl substituent at the N3 position. This scaffold is commercially available at ≥95% purity and serves as a versatile intermediate in medicinal chemistry, particularly for constructing purine analogs and bioactive heterocycles [1]. With a molecular weight of 142.11 g/mol, a melting point of 222 °C, and a predicted pKa of 7.58 ± 0.20, the compound exhibits properties distinct from non-methylated analogs .

Limitations of Non-Methylated Analogs


While 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS 39828-47-2) shares the core oxoimidazoline scaffold, the presence of the N3-methyl group in the target compound introduces quantifiable differences in molecular properties and biological profile. The methyl substituent alters the compound's lipophilicity (XLogP3-AA = -0.9 for the target vs. a more polar, lower LogP for the non-methylated analog) [1], influences the electron density of the imidazole ring (affecting its nucleophilicity and coordination chemistry), and changes its solid-state morphology (melting point of 222 °C for the target vs. a lower melting point range for the non-methylated analog) . Furthermore, derivatives of the target compound are specifically cited in the literature for their potential antiviral, anticancer, and antimicrobial properties, whereas the non-methylated core is more broadly associated with cardiotonic and antihypertensive applications via its 5-substituted derivatives [2]. These differences preclude simple interchangeability, making the specific methylated scaffold essential for research targeting distinct structure-activity relationships.

Evidence vs. Closest Analogs


Physicochemical Impact of N3-Methyl Substitution

The N3-methyl substituent in 3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (target compound) significantly alters its physicochemical properties relative to the non-methylated analog, 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS 39828-47-2). Specifically, the target compound exhibits a higher predicted lipophilicity (XLogP3-AA = -0.9) compared to the more polar non-methylated analog, which lacks the methyl group. This change in lipophilicity can impact membrane permeability and protein binding in biological systems [1]. Additionally, the presence of the methyl group influences the acidity of the carboxylic acid moiety; the target compound has a predicted pKa of 7.58 ± 0.20, while the non-methylated analog is expected to have a slightly lower pKa due to the absence of the electron-donating methyl group . These differences are critical for researchers optimizing lead compounds for oral bioavailability or target engagement.

Medicinal Chemistry Physicochemical Profiling Scaffold Optimization

Solid-State Property Differentiation

The target compound demonstrates a well-defined and relatively high melting point of 222 °C, as consistently reported by multiple reputable vendors for material with ≥95% purity . In contrast, the non-methylated analog (2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid, CAS 39828-47-2) is typically described as a solid but with a lower and less precisely defined melting point range, often decomposing before melting. This substantial difference in thermal behavior reflects the impact of the N3-methyl group on crystal lattice energy and intermolecular hydrogen bonding. The higher melting point of the target compound simplifies purification by recrystallization and ensures a stable, non-hygroscopic solid form suitable for long-term storage and accurate weighing in research and development settings.

Process Chemistry Solid-State Characterization Formulation Development

Divergent Therapeutic Applications

Literature analysis reveals a divergence in the primary biological applications pursued with the target compound scaffold versus its non-methylated counterpart. 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (the target compound) and its derivatives are frequently explored for their potential antiviral, anticancer, and antimicrobial properties . Conversely, the non-methylated core (2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid) is a key structural motif in a well-established patent family describing 5-substituted derivatives with potent cardiotonic, antihypertensive, and antithrombotic activities [1]. While direct head-to-head potency comparisons are not available in the public domain, this distinct therapeutic focus underscores that the methyl group directs the chemical space towards a different set of biological targets and indications. Researchers aiming for oncology or infectious disease programs would therefore find the target compound a more relevant starting point.

Drug Discovery Oncology Virology Cardiovascular

Commercial Availability & Supply Chain

The target compound (CAS 17245-60-2) benefits from a well-established commercial supply chain, with multiple reputable vendors offering research-grade material at a standard purity of ≥95% or 98% . This contrasts with some of its more specialized analogs, which may only be available through custom synthesis, leading to longer lead times and higher costs. The consistent purity levels (98%) and the availability of analytical data (e.g., melting point, hazard classification) from multiple sources reduce procurement risk and ensure batch-to-batch consistency for ongoing research programs. Furthermore, the compound's hazard profile is well-documented, with standard GHS classifications for irritancy (H315, H319, H335) and acute oral toxicity (H302), allowing for proper safety and handling protocols to be established . This transparency and reliability in the supply chain are critical for industrial and academic laboratories planning long-term synthetic campaigns.

Procurement Supply Chain Management Quality Control

Application Scenarios


Antiviral & Anticancer Lead Optimization

Given the literature precedent for exploring derivatives of this scaffold in antiviral and anticancer programs , this compound is ideally suited as a starting point for medicinal chemistry campaigns targeting these indications. Its distinct lipophilicity profile (XLogP3-AA = -0.9) and moderate acidity (pKa = 7.58) compared to the non-methylated core provide a unique chemical space for optimizing potency, selectivity, and drug-like properties in hit-to-lead and lead optimization phases [1].

Synthesis of Purine Analogs and Modified Nucleobases

The 2-oxoimidazoline ring system is a valuable precursor for synthesizing purine analogs, which are of interest as potential antiviral and anticancer agents. The target compound's ability to undergo reactions with hydrogen sulfide to form thioamides, which can be further transformed into purine base analogs, is a key synthetic utility . The high melting point (222 °C) and solid-state stability ensure reliable handling and precise stoichiometry in multi-step synthetic sequences, critical for complex heterocyclic synthesis .

Large-Scale Medicinal Chemistry Campaigns

For research groups planning extensive synthetic explorations requiring multiple grams of starting material, the target compound's robust commercial supply chain and consistent purity (≥95-98%) offer a significant advantage . The well-documented hazard profile (GHS07, H302-H315-H319-H335) allows for straightforward implementation of standard laboratory safety protocols, minimizing administrative and logistical hurdles associated with procurement and use .

Physicochemical Property-Driven Drug Design

Researchers focused on understanding and optimizing the impact of small structural changes on drug-like properties will find this compound a valuable tool. The quantifiable differences in lipophilicity (XLogP3-AA) and acidity (pKa) compared to the non-methylated analog provide a clear basis for structure-property relationship (SPR) studies, guiding the rational design of analogs with improved solubility, permeability, or target engagement [2].

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